molecular formula C27H24ClN3O2 B4267414 6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline

6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline

Cat. No. B4267414
M. Wt: 457.9 g/mol
InChI Key: UACFQWIPSHUCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and is known to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is not fully understood. However, it is believed to exert its biological effects by interacting with various molecular targets, including DNA, enzymes, and cell signaling pathways. The compound has been shown to bind to the DNA minor groove, leading to DNA damage and apoptosis. It also inhibits the activity of various enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. Additionally, 6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline modulates various cell signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline possesses anti-microbial activity against a range of bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is its potential therapeutic applications. The compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for drug development. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in aqueous environments. Additionally, the compound may exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for research on 6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and identify its molecular targets. The potential use of 6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline in combination with other drugs for the treatment of cancer and other diseases is also an area of interest. Finally, the development of new formulations and delivery methods for the compound may improve its bioavailability and efficacy.

Scientific Research Applications

6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. The compound exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, 6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It also possesses anti-microbial activity against a range of bacterial and fungal strains.

properties

IUPAC Name

(6-chloro-2-phenylquinolin-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O2/c1-33-26-10-6-5-9-25(26)30-13-15-31(16-14-30)27(32)22-18-24(19-7-3-2-4-8-19)29-23-12-11-20(28)17-21(22)23/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACFQWIPSHUCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-2-phenylquinolin-4-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline
Reactant of Route 2
Reactant of Route 2
6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline
Reactant of Route 4
Reactant of Route 4
6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline
Reactant of Route 5
Reactant of Route 5
6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline
Reactant of Route 6
Reactant of Route 6
6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.